

# An In-depth Technical Guide to Butyl Hexanoate (FEMA Number 2201)

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## Compound of Interest

Compound Name: Butyl hexanoate

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## Introduction

**Butyl hexanoate**, also known as butyl caproate, is an organic ester with the FEMA number 2201.[1][2] It is a fatty acid ester formed from the condensation of hexanoic acid and butan-1-ol.[1][2] This colorless liquid is characterized by a fruity aroma, often described as being reminiscent of pineapple, apple, and berry.[3][4][5] **Butyl hexanoate** is found naturally in a variety of fruits, including apples, peaches, apricots, and bananas.[1][2][5] Due to its pleasant aroma and flavor profile, it is widely used as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products.[5][6] Beyond its applications in the flavor and fragrance sector, **butyl hexanoate** is of interest to researchers in chemical ecology as it functions as an insect attractant.[1][2] This guide provides a comprehensive overview of the technical details of **butyl hexanoate**, including its chemical and physical properties, synthesis and analysis protocols, and a discussion of its biological relevance.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **butyl hexanoate** are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O <sub>2</sub>	[1]
Molecular Weight	172.26 g/mol	[6]
CAS Number	626-82-4	[1]
FEMA Number	2201	[1]
Appearance	Colorless liquid	[2]
Odor	Fruity, pineapple, berry, apple	[2]
Boiling Point	208 °C at 760 mmHg	[1][2]
Melting Point	-68.4 °C	[1]
Density	~0.866 g/mL at 25 °C	[6]
Refractive Index	~1.416 at 20 °C	
Solubility	Very slightly soluble in water; soluble in alcohol and oils	[2]
Vapor Pressure	0.233 mmHg at 25 °C (estimated)	[3]
Flash Point	81 °C (closed cup)	

## Experimental Protocols

This section details the methodologies for the synthesis and analysis of **butyl hexanoate**, providing a foundation for laboratory work.

### Synthesis of Butyl Hexanoate

**Butyl hexanoate** can be synthesized through several methods, including chemical esterification and enzymatic synthesis.

A common method for the synthesis of **butyl hexanoate** is the Fischer esterification of hexanoic acid with n-butanol, using an acid catalyst.[6]

#### Materials:

- Hexanoic acid
- n-Butanol
- p-Toluenesulfonic acid (catalyst)
- Benzene or Toluene (for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Distillation apparatus

#### Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of hexanoic acid and n-butanol.
- Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2% of the total reactant weight).
- Add a suitable solvent such as benzene or toluene to facilitate the azeotropic removal of water.
- Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.

- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted hexanoic acid.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent using a rotary evaporator.
- Purify the crude **butyl hexanoate** by fractional distillation under reduced pressure.

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with high selectivity. Lipases are commonly used for the esterification reaction.

#### Materials:

- Hexanoic acid
- n-Butanol
- Immobilized lipase (e.g., Novozym® 435 from *Candida antarctica*)
- n-Hexane (or other suitable organic solvent)
- Molecular sieves (optional, for water removal)
- Shaking incubator or magnetic stirrer with heating
- Gas chromatograph (GC) for reaction monitoring

#### Procedure:

- To a screw-capped flask, add equimolar amounts of hexanoic acid and n-butanol. For a solvent-based reaction, dissolve the substrates in n-hexane.

- Add the immobilized lipase. A typical enzyme loading is 2-5% (w/w) of the total substrate weight.
- If operating in a solvent where water removal is desired, add activated molecular sieves.
- Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer.
- Set the temperature to a range of 50-70°C and agitation to 150-250 rpm.
- Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of reactants to **butyl hexanoate**.
- Upon reaching the desired conversion, stop the reaction and separate the immobilized enzyme by filtration for potential reuse.
- Purify the product as needed, which may involve solvent evaporation and/or distillation.

## Analytical Methods

The structure and purity of synthesized **butyl hexanoate** can be confirmed using various analytical techniques.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. A standardized protocol is crucial for obtaining high-quality, reproducible spectra.[\[3\]](#)

### Sample Preparation:

- Accurately weigh 5-10 mg of the purified **butyl hexanoate** sample.
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[\[3\]](#)

### Data Acquisition:

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a suitable NMR spectrometer.

Expected  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.06	Triplet	2H	-O-CH <sub>2</sub> -
~2.28	Triplet	2H	-C(=O)-CH <sub>2</sub> -
~1.62	Multiplet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> - and -C(=O)-CH <sub>2</sub> -CH <sub>2</sub> -
~1.35	Multiplet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> and -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -C(=O)-
~0.92	Triplet	6H	-CH <sub>2</sub> -CH <sub>3</sub> and -CH <sub>2</sub> -CH <sub>3</sub>

GC-MS is used to separate and identify the components of a mixture and to determine the purity of the synthesized ester.

Sample Preparation:

- Dilute a small amount of the **butyl hexanoate** sample in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration for GC-MS analysis.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for fatty acid ester analysis (e.g., a non-polar or medium-polarity column).
- Carrier Gas: Helium at a constant flow rate.
- Injection: Split/splitless inlet.
- Oven Temperature Program: A temperature gradient is used to separate components with different boiling points. A typical program might start at a low temperature (e.g., 50°C), hold

for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

- Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of **butyl hexanoate** will show a characteristic fragmentation pattern that can be compared to a library spectrum for confirmation.

## Biological Activity and Signaling

While **butyl hexanoate** is not a drug molecule with a well-defined pharmacological target in mammals, it exhibits biological activity in other contexts.

### Insect Attractant

**Butyl hexanoate** is a known insect attractant, playing a role in the chemical ecology of certain insect species. It is one of the volatile compounds found in apples and can act as an odor lure for the apple maggot fly (*Rhagoletis pomonella*).<sup>[2]</sup> It has also been identified as a sex-specific volatile released by ripe apples that attracts mated female codling moths (*Cydia pomonella*).<sup>[7]</sup>

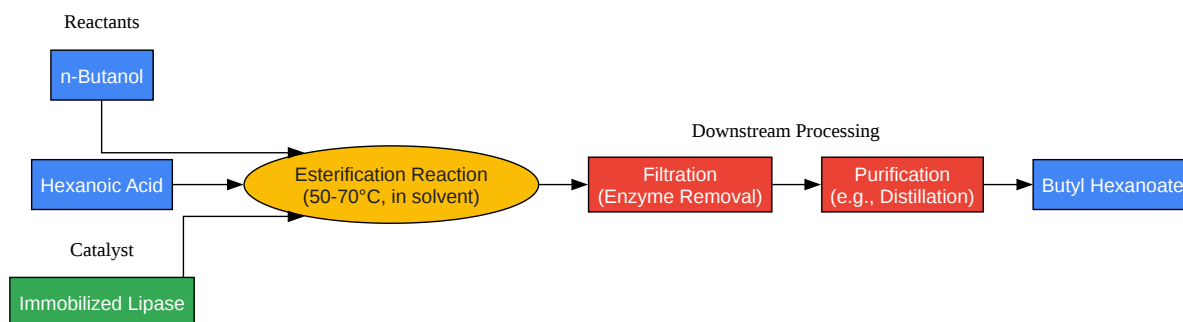
## Potential Role as a Short-Chain Fatty Acid (SCFA)

### Precursor

Upon ingestion, esters like **butyl hexanoate** can be hydrolyzed to their constituent alcohol and carboxylic acid. In this case, hexanoic acid is a short-chain fatty acid (SCFA). SCFAs are increasingly recognized for their potential to influence host metabolism. While research on hexanoate is less extensive than that on butyrate, SCFAs can act as signaling molecules. They can bind to G-protein coupled receptors (GPRs), such as GPR41 and GPR43, which are expressed in various tissues, including the intestine, liver, and adipose tissue.<sup>[8]</sup> The activation of these receptors can stimulate the production of gut hormones like glucagon-like peptide-1 (GLP-1), which can influence appetite and energy homeostasis.<sup>[8]</sup>

## Visualizations

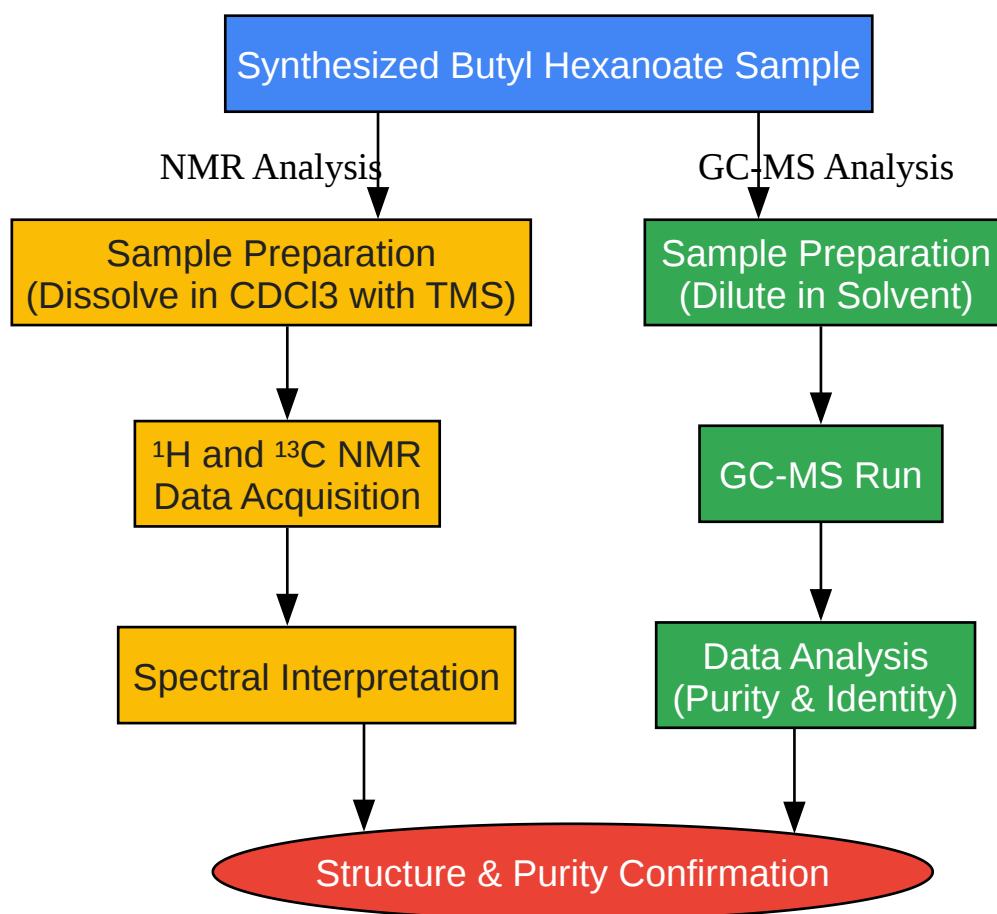
## Experimental and Logical Workflows



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Caption: Workflow for the enzymatic synthesis of **butyl hexanoate**.





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Caption: Analytical workflow for structure and purity confirmation.



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Caption: Potential indirect signaling pathway of hexanoate as an SCFA.

## Conclusion

**Butyl hexanoate** (FEMA 2201) is a versatile ester with significant applications in the flavor and fragrance industries. Its synthesis can be achieved through both traditional chemical and modern enzymatic methods, and its structure and purity can be reliably determined using

standard analytical techniques such as NMR and GC-MS. While its primary biological role is in chemical ecology as an insect attractant, its metabolic product, hexanoic acid, as a short-chain fatty acid, may have indirect effects on mammalian metabolism through receptor-mediated signaling pathways. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the properties and applications of **butyl hexanoate**.

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